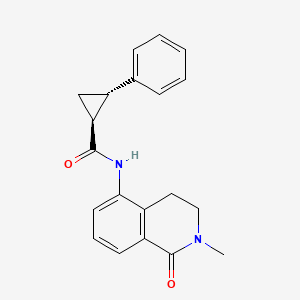![molecular formula C22H22N2O2 B7341636 (2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341636.png)
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide, also known as QNB, is a chemical compound that has been widely used in scientific research for its potent and selective binding to the muscarinic acetylcholine receptor. QNB is a synthetic compound that was first developed in the 1960s and has since been used in a variety of studies to investigate the physiological and biochemical effects of muscarinic receptor activation.
Mechanism of Action
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide binds selectively to the muscarinic acetylcholine receptor and acts as a potent antagonist, blocking the binding of acetylcholine and preventing receptor activation. This mechanism of action has been used to investigate the role of muscarinic receptors in a variety of physiological processes and to develop drugs that target these receptors for therapeutic purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific muscarinic receptor subtype that it binds to and the tissue or organ system in which the receptor is located. In general, muscarinic receptor activation leads to a decrease in heart rate, smooth muscle contraction, and glandular secretion, while muscarinic receptor blockade leads to an increase in these physiological processes.
Advantages and Limitations for Lab Experiments
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide has several advantages as a research tool, including its potent and selective binding to muscarinic receptors, its ability to block receptor activation, and its well-characterized mechanism of action. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are many directions for future research on (2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide and muscarinic receptors, including the development of new compounds that target specific receptor subtypes, the investigation of the role of muscarinic receptors in disease states, and the exploration of new therapeutic applications for muscarinic receptor agonists and antagonists. Additionally, new techniques for studying muscarinic receptor function, such as optogenetics and CRISPR-Cas9 gene editing, may provide new insights into the role of these receptors in health and disease.
Synthesis Methods
The synthesis of (2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide involves several steps, including the reaction of 2-quinolone with 2-bromoethanol to form the intermediate 2-(2-hydroxyethoxy)quinoline, which is then reacted with (1R,2R)-2-phenylcyclobutanecarboxylic acid to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in many laboratories around the world.
Scientific Research Applications
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide has been used extensively in scientific research to investigate the function and regulation of muscarinic acetylcholine receptors. Muscarinic receptors are a class of G protein-coupled receptors that are activated by the neurotransmitter acetylcholine and play a key role in many physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion.
properties
IUPAC Name |
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15(26-18-13-17-9-5-6-10-20(17)23-14-18)22(25)24-21-12-11-19(21)16-7-3-2-4-8-16/h2-10,13-15,19,21H,11-12H2,1H3,(H,24,25)/t15-,19+,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUNDBJDYAGPBB-NYSBEXSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC1C2=CC=CC=C2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CC[C@@H]1C2=CC=CC=C2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-phenoxycyclobutyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B7341553.png)
![[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7341559.png)
![3-[2-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B7341567.png)
![(2R,4R)-1-acetyl-4-hydroxy-N-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7341571.png)
![2-[2-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-oxoethyl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B7341581.png)
![N-[[(2R,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide](/img/structure/B7341589.png)
![N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-1-methylsulfanylcyclobutane-1-carboxamide](/img/structure/B7341595.png)
![4-fluoro-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-3-(methylsulfanylmethyl)benzamide](/img/structure/B7341596.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone](/img/structure/B7341609.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-cyclopentylsulfonylethanone](/img/structure/B7341613.png)

![3-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7341619.png)
![4-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-3H-1,3-thiazol-2-one](/img/structure/B7341626.png)
![1-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7341640.png)